3-Nitrobenzene-1,2-diol
Overview
Description
3-Nitrobenzene-1,2-diol is a chemical compound obtained through various physical and chemical processes. It's a molecule of interest in several chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of similar nitrobenzene derivatives often involves processes such as sulfonation, nitration, and hydrolysis. For example, Zhang Chun-xia (2011) describes the synthesis of 1,3-dimethoxy-2-nitrobenzene from resorcinol through sulfonation and nitration processes, yielding 2-nitrobenzene-1,3-diol with a high purity of over 98.5% (Zhang, 2011).
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can be quite complex. For instance, the crystal structure of 2-(3-nitrophenyl)-1,3-dithiane, as studied by Caracelli et al. (2015), shows a chair conformation of the 1,3-dithiane ring with a nitrobenzene substituent occupying an equatorial position (Caracelli et al., 2015).
Chemical Reactions and Properties
Nitrobenzene compounds, including 3-Nitrobenzene-1,2-diol, engage in various chemical reactions. They are often involved in nucleophilic aromatic addition reactions, as shown in studies like that of Velzen et al. (2010), where 1,3,5-trinitrobenzene reacts with diazomethane (Velzen et al., 2010).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystal structures are key characteristics of nitrobenzene derivatives. For example, Mossakowska and Wójcik (2007) studied the thermal vibrations and melting point of 1-chloro-2-nitrobenzene, which is structurally related to 3-Nitrobenzene-1,2-diol (Mossakowska & Wójcik, 2007).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are crucial in understanding 3-Nitrobenzene-1,2-diol. Studies like that of Bosch et al. (2022) provide insights into the intermolecular interactions and energies in structures of nitrobenzene derivatives (Bosch et al., 2022).
Scientific Research Applications
Synthesis of Chemical Compounds:
- 3-Nitrobenzene-1,2-diol derivatives have been utilized in the synthesis of various chemical compounds. For instance, 2-Nitrobenzene-1,3-diol, a related compound, was used in synthesizing 1,3-dimethoxy-2-nitrobenzene, demonstrating its potential in organic synthesis processes (Zhang Chun-xia, 2011).
Electrochemical Studies:
- Research on nitrobenzene derivatives, including 3-Nitrobenzene-1,2-diol, has contributed to understanding electron attachment processes and the formation of negative ions, which are significant in electrochemistry and material science (Asfandiarov et al., 2007).
Environmental Remediation:
- 3-Nitrobenzene-1,2-diol and its derivatives have been studied for their role in environmental remediation, such as in the reduction of nitrobenzene in synthetic wastewater using zerovalent iron. This research is critical for treating industrial wastewater and mitigating environmental pollution (Mantha et al., 2001).
Material Science:
- In material science, derivatives of 3-Nitrobenzene-1,2-diol have been used in developing new conducting materials. For example, polyalkylthiophene functionalized with a 1,2-diol group was synthesized for potential applications in electronics and sensor technologies (Li et al., 1999).
Analytical Chemistry:
- The compound has also been involved in studies related to analytical chemistry, such as in the extraction of cations into nitrobenzene and their analytical applications. This research aids in developing new analytical methods for various chemicals (Makrlík & Va Nura, 1985).
Safety And Hazards
3-Nitrobenzene-1,2-diol is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and ensuring adequate ventilation .
properties
IUPAC Name |
3-nitrobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKWFDPEASWKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901759 | |
Record name | 3-Nitro-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzene-1,2-diol | |
CAS RN |
6665-98-1 | |
Record name | 3-Nitrocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6665-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6665-98-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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